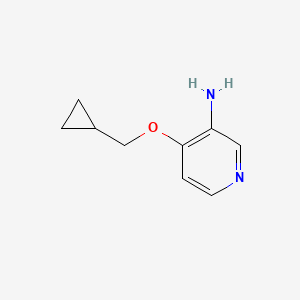4-(Cyclopropylmethoxy)pyridin-3-amine
CAS No.: 1039832-97-7
Cat. No.: VC8041043
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1039832-97-7 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 4-(cyclopropylmethoxy)pyridin-3-amine |
| Standard InChI | InChI=1S/C9H12N2O/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6,10H2 |
| Standard InChI Key | CDZSKEVKFNQLGX-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=C(C=NC=C2)N |
| Canonical SMILES | C1CC1COC2=C(C=NC=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-(cyclopropylmethoxy)pyridin-3-amine is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. Its structure comprises a pyridine core (C₅H₅N) functionalized with:
-
A cyclopropylmethoxy group (–O–CH₂–C₃H₅) at the C4 position, introducing steric bulk and electron-donating effects.
-
A primary amine (–NH₂) at the C3 position, enabling hydrogen bonding and participation in condensation or nucleophilic substitution reactions .
The cyclopropane ring’s angle strain (60° bond angles) may influence the compound’s conformational flexibility and intermolecular interactions.
Spectral and Analytical Data
While experimental data for this compound are absent, analogs such as 6-(cyclopropylmethoxy)pyridin-3-amine (CID 28413653) provide benchmarks :
-
Predicted Collision Cross Section (CCS): ~135–149 Ų for [M+H]+ adducts, suggesting moderate polarity.
-
Mass Spectrometry: Dominant fragments likely arise from cleavage of the cyclopropylmethoxy group (m/z 95–110) and pyridine ring decomposition (m/z 50–80).
Table 1: Comparative Properties of Pyridine Derivatives
Synthesis and Reactivity
Synthetic Routes
The synthesis of 4-(cyclopropylmethoxy)pyridin-3-amine likely parallels methods used for analogous pyridine derivatives:
Nucleophilic Aromatic Substitution
-
Halogenated Precursor: Begin with 4-chloro-3-nitropyridine.
-
Methoxy Introduction: React with cyclopropylmethanol under basic conditions (e.g., K₂CO₃) to form 4-(cyclopropylmethoxy)-3-nitropyridine.
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl reduces the nitro group to –NH₂.
Cross-Coupling Strategies
-
Buchwald-Hartwig Amination: Couple 4-bromo-(cyclopropylmethoxy)pyridine with ammonia or an amine source using palladium catalysts .
Reactivity Profile
-
Amine Group: Participates in acylation (e.g., with acetic anhydride), Schiff base formation (with aldehydes), and Ullmann-type couplings.
-
Cyclopropylmethoxy Group: Susceptible to acid-catalyzed cleavage (e.g., HBr/AcOH) or radical-mediated ring-opening reactions.
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
Pyridine amines are pivotal in drug discovery. For example:
-
mGlu4 Positive Allosteric Modulators (PAMs): Analogs like VU0418506 (pyrazolo[4,3-b]pyridin-3-amine derivatives) show neuroprotective effects in Parkinson’s disease models .
-
Anti-inflammatory Agents: Pyridine derivatives inhibit phosphodiesterase 4 (PDE4), elevating cAMP levels and modulating immune responses.
Material Science Applications
-
Coordination Chemistry: The amine and ether groups can chelate metal ions (e.g., Cu²+, Fe³+), forming complexes for catalytic or sensing applications.
-
Polymer Additives: Incorporation into polyamides or epoxies may enhance thermal stability due to the rigid cyclopropane moiety.
Future Research Directions
-
Synthetic Optimization: Develop greener methodologies (e.g., microwave-assisted synthesis) to improve yield and reduce byproducts.
-
Biological Screening: Evaluate affinity for neurological targets (e.g., mGlu receptors, PDE isoforms) using in vitro assays.
-
Computational Studies: Molecular docking and QSAR models to predict binding modes and optimize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume